molecular formula C9H10ClNO3 B1353266 2-Chloro-6-morpholino-4H-pyran-4-one CAS No. 119671-47-5

2-Chloro-6-morpholino-4H-pyran-4-one

Cat. No.: B1353266
CAS No.: 119671-47-5
M. Wt: 215.63 g/mol
InChI Key: QGZKNCBYDQXMQU-UHFFFAOYSA-N
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Description

2-Chloro-6-morpholino-4H-pyran-4-one is a heterocyclic compound that has garnered significant attention due to its potential therapeutic and industrial applications. This compound is a pyranone derivative that contains a chlorine atom and a morpholine ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-morpholino-4H-pyran-4-one typically involves the reaction of 2-chloro-4H-pyran-4-one with morpholine under specific conditions. One example of a synthetic route is as follows:

    Starting Materials: 2-chloro-4H-pyran-4-one and morpholine.

    Reaction Conditions: The reaction is carried out in a solvent such as dioxane, with the addition of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-morpholino-4H-pyran-4-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Addition Reactions: The compound can participate in 1,4-addition reactions with organometallic reagents.

Common Reagents and Conditions

    Bases: Potassium carbonate is commonly used as a base in reactions involving this compound.

    Solvents: Dioxane is a frequently used solvent for these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with thianthrene-1-boronic acid in the presence of potassium carbonate yields 2-Thianthren-1-yl-6-morpholin-4-yl-pyran-4-one .

Scientific Research Applications

2-Chloro-6-morpholino-4H-pyran-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.

    Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-morpholino-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s morpholine ring and chlorine atom allow it to form stable complexes with various biological molecules, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to participate in diverse chemical reactions suggests a broad range of potential mechanisms.

Comparison with Similar Compounds

Similar Compounds

    6-Chloromethyl-3-hydroxy-2-substituted 4H-pyran-4-one: This compound shares a similar pyranone structure with a chlorine atom and has been studied for its antibacterial, antifungal, and antiviral properties.

    Kojic Acid Derivatives: These compounds contain a pyranone ring and have been used for their chelating ability and antimicrobial activities.

Uniqueness

2-Chloro-6-morpholino-4H-pyran-4-one is unique due to the presence of both a chlorine atom and a morpholine ring, which confer distinct chemical and biological properties. This combination allows the compound to participate in a wide range of reactions and interact with various biological targets, making it a versatile and valuable molecule in scientific research.

Properties

IUPAC Name

2-chloro-6-morpholin-4-ylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-8-5-7(12)6-9(14-8)11-1-3-13-4-2-11/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZKNCBYDQXMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)C=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424999
Record name 4H-Pyran-4-one, 2-chloro-6-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119671-47-5
Record name 4H-Pyran-4-one, 2-chloro-6-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-morpholinopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 2 (11.3 g, 44.9 mmol) in dioxane was added perchloric acid (11.4 ml, 0.14 mol) and the reaction was heated at 90° C. under N2 for 1 hour. The reaction was cooled, neutralised with 2M NaOH (75 ml) and filtered. The aqueous layer was extracted with DCM (4×30 ml) and the organic layers were combined and dried over MgSO4. The organic layer was further treated with charcoal and filtered through celite. The dark yellow filtrate was evaporated in vacuo, and the resulting solid was triturated with hexane (50 ml) and dried to give 3 (7.3 g, 75%) as a light yellow powder. m/z (LC-MS, ESP): 216 (M++1). 1H-NMR (300 MHz, DMSO-d6): 3.3 (t, 4H), 3.65 (t, 4H), 5.4 (d, 1H), 6.25 (d, 1H).
Name
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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